molecular formula C25H19ClN4O2 B2954320 1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine CAS No. 1251566-42-3

1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine

Cat. No.: B2954320
CAS No.: 1251566-42-3
M. Wt: 442.9
InChI Key: NSHLLMSXEXBWOU-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine is a useful research compound. Its molecular formula is C25H19ClN4O2 and its molecular weight is 442.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A number of studies have synthesized and evaluated derivatives of piperidine and 1,3,4-oxadiazole for their potential as anticancer agents. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole and their evaluation as promising anticancer agents have been reported. These compounds showed strong anticancer activities relative to doxorubicin, a reference anticancer drug, in vitro tests, highlighting their potential therapeutic usefulness against cancer (Rehman et al., 2018).

Antibacterial Applications

Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. One compound, in particular, showed significant growth inhibitory activity against several bacterial strains, including Salmonella typhi and Escherichia coli, suggesting the potential use of these compounds in treating bacterial infections (Iqbal et al., 2017).

Alzheimer's Disease Treatment

There has been research into heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for Alzheimer’s disease. These compounds have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with the pathology of Alzheimer's disease, showing promising results as potential therapeutics (Rehman et al., 2018).

Enzyme Inhibition

Additionally, compounds containing 1,3,4-oxadiazole and piperidine have been synthesized and screened for their enzyme inhibitory activities, such as butyrylcholinesterase (BChE) inhibition. These studies aim to explore the therapeutic potential of these compounds in diseases where enzyme regulation is beneficial (Khalid et al., 2016).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a piperidine derivative with an oxadiazole derivative, followed by the addition of a sulfonyl group to the resulting product.", "Starting Materials": [ "4-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid", "1-bromo-3,5-difluorobenzene", "4-piperidone", "sodium hydride", "sulfonyl chloride" ], "Reaction": [ "The 4-(2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is converted to its acid chloride derivative using thionyl chloride.", "The resulting acid chloride is then reacted with 4-piperidone in the presence of sodium hydride to form the desired piperidine derivative.", "The 1-bromo-3,5-difluorobenzene is reacted with sodium hydride to form the corresponding aryl anion, which is then added to the piperidine derivative to form the desired product.", "Finally, the sulfonyl chloride is added to the product to form the desired compound, 1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine." ] }

1251566-42-3

Molecular Formula

C25H19ClN4O2

Molecular Weight

442.9

IUPAC Name

2-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O2/c1-15-2-4-16(5-3-15)13-28-24(31)17-6-11-22-20(12-17)23-21(14-27-22)25(32)30(29-23)19-9-7-18(26)8-10-19/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

NSHLLMSXEXBWOU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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